Integracin B

Description

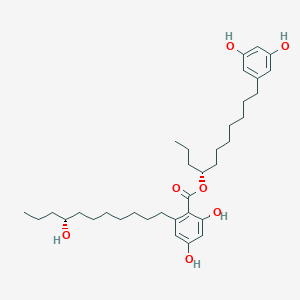

potent HIV-1 integrase inhibitor from Chinese mangrove plant Sonneratia hainanensis; structure in first source

Propriétés

IUPAC Name |

[(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O7/c1-3-15-28(36)19-13-9-6-8-12-18-27-23-31(39)25-33(40)34(27)35(41)42-32(16-4-2)20-14-10-5-7-11-17-26-21-29(37)24-30(38)22-26/h21-25,28,32,36-40H,3-20H2,1-2H3/t28-,32-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNYNBVDLOWJFN-AKGWNBJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)OC(CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](CCCCCCCC1=C(C(=CC(=C1)O)O)C(=O)O[C@H](CCC)CCCCCCCC2=CC(=CC(=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101122052 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

586.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224186-05-4 | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=224186-05-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1R)-8-(3,5-Dihydroxyphenyl)-1-propyloctyl 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101122052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Integracin B: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integracin B is a naturally occurring dimeric alkyl aromatic compound isolated from the endophytic fungus Cytonaema sp.[1] It has garnered significant interest in the scientific community for its potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) integrase, a crucial enzyme for viral replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its isolation and the assessment of its enzymatic inhibition are also presented. Furthermore, this document includes a visualization of its mechanism of action against HIV-1 integrase.

Chemical Structure and Physicochemical Properties

This compound is a benzoate ester resulting from the formal condensation of the hydroxyl group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2. This dimeric structure is a key feature of the integracin family of compounds.

The chemical and physical properties of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃₅H₅₄O₇ |

| Molecular Weight | 586.8 g/mol |

| CAS Number | 224186-05-4 |

| Appearance | Not specified in available literature |

| Solubility | Not specified in available literature |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic features.

Table 1: ¹H NMR Spectroscopic Data (Data not available in searched documents)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available |

Table 2: ¹³C NMR Spectroscopic Data (Data not available in searched documents)

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Table 3: Mass Spectrometry Data (Data not available in searched documents)

| m/z | Ion Type |

| Data not available |

Table 4: Infrared (IR) Spectroscopic Data (Data not available in searched documents)

| Wavenumber (cm⁻¹) | Description |

| Data not available |

Note: The specific spectroscopic data (¹H NMR, ¹³C NMR, HR-FAB-MS, and IR) for this compound, while foundational for its characterization, were not available in the publicly accessible literature at the time of this compilation.

Biological Activity

This compound is a potent inhibitor of HIV-1 integrase, a key enzyme in the retroviral life cycle.[1] The enzyme catalyzes the insertion of the viral DNA into the host cell's genome in a two-step process: 3'-processing and strand transfer. This compound has been shown to inhibit both the coupled and strand transfer activities of HIV-1 integrase.[1]

Table 5: In Vitro Biological Activity of this compound

| Target | Assay | IC₅₀ (µM) |

| HIV-1 Integrase | Coupled Reaction | 6.1[2] |

| HIV-1 Integrase | Strand Transfer | Data not available |

| HepG2 (Human Liver Cancer Cell Line) | Cytotoxicity | 9.97 |

Experimental Protocols

Isolation of this compound from Cytonaema sp.

The following is a generalized protocol for the isolation of this compound based on methods for isolating secondary metabolites from fungal cultures. The specific details for this compound were not fully available in the reviewed literature.

Workflow for the Isolation of this compound

References

An In-depth Technical Guide to Integracin B: A Dimeric Alkyl Aromatic HIV-1 Integrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integracin B is a naturally occurring dimeric alkyl aromatic compound that has demonstrated notable inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) integrase, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity with quantitative data, and detailed experimental protocols for its isolation and enzymatic assays. Furthermore, this document presents visual diagrams of the HIV-1 integrase inhibition mechanism and a general experimental workflow to facilitate a deeper understanding of this promising antiviral agent.

Core Compound Characteristics

This compound is distinguished by its unique chemical structure, classifying it as a dimeric alkyl aromatic compound. It is a benzoate ester formed from the condensation of 5-(8-hydroxyundecyl)benzene-1,3-diol and 4,6-dihydroxy-2-(8-hydroxyundecyl)benzoic acid. This structure contributes to its biological activity as an inhibitor of HIV-1 integrase.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₃₅H₅₄O₇ | PubChem |

| Molecular Weight | 586.8 g/mol | PubChem |

| IUPAC Name | [(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | PubChem |

| CAS Number | 224186-05-4 | PubChem |

| Appearance | Pale yellow oil | BioAustralis |

| Solubility | Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility. | BioAustralis |

| Source Organisms | Cytonaema sp., Cytospora sp., Sonneratia hainanensis | [1] |

Biological Activity: HIV-1 Integrase Inhibition

The primary biological activity of this compound is the inhibition of HIV-1 integrase, an enzyme essential for the integration of viral DNA into the host cell's genome. This inhibition disrupts the HIV-1 replication cycle. This compound has been shown to inhibit both the coupled and strand transfer activities of HIV-1 integrase.

Table 2: In Vitro Inhibitory Activity of this compound against HIV-1 Integrase

| Assay Type | IC₅₀ (µM) |

| Coupled Reaction | 6.1 |

| Strand Transfer | 17 |

Data sourced from Singh S.B. et al., Tetrahedron Letters, 2002.[2]

Mechanism of Action: Targeting HIV-1 Integrase

This compound functions by inhibiting the catalytic activity of HIV-1 integrase. The enzyme catalyzes two key reactions: 3'-processing and strand transfer. While the precise binding mode of this compound is not fully elucidated in the available literature, its inhibitory profile suggests an interaction with the enzyme that interferes with these critical steps.

Experimental Protocols

Isolation of this compound from Cytonaema sp.

The following is a generalized protocol based on methods for isolating secondary metabolites from fungi.

Methodology:

-

Fungal Fermentation: Cytonaema sp. is cultured on a solid rice medium in Erlenmeyer flasks. The flasks are incubated at room temperature for approximately 39 days to allow for the production of secondary metabolites.[1]

-

Extraction: The mycelia and solid rice medium are extracted with an organic solvent such as ethyl acetate (EtOAc). The solvent is then evaporated under reduced pressure to yield a crude extract.[1]

-

Chromatographic Separation: The crude extract is subjected to column chromatography on silica gel. A solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing in polarity with a solvent like ethyl acetate, is used to separate the components of the extract.

-

Fraction Analysis: The collected fractions are analyzed, for instance by thin-layer chromatography (TLC), to identify those containing compounds of interest.

-

Further Purification: Fractions showing the presence of this compound are pooled and further purified using techniques like Sephadex LH-20 column chromatography.

-

Final Purification: The final purification is typically achieved using high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the purified compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

HIV-1 Integrase Inhibition Assays

The following protocols are generalized for measuring the coupled and strand transfer reactions of HIV-1 integrase, based on standard methodologies in the field.

4.2.1. Coupled HIV-1 Integrase Assay

This assay measures both the 3'-processing and strand transfer steps of the integration reaction.

Materials:

-

Recombinant HIV-1 Integrase

-

Donor DNA (oligonucleotide mimicking the viral DNA end)

-

Target DNA (plasmid or oligonucleotide)

-

Assay Buffer (containing a divalent cation like Mg²⁺ or Mn²⁺)

-

This compound (or other inhibitors) dissolved in DMSO

-

DNA detection method (e.g., gel electrophoresis with radiolabeled DNA, ELISA-based assay)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the assay buffer, donor DNA, and target DNA.

-

Inhibitor Addition: Add varying concentrations of this compound (or a DMSO control) to the reaction tubes and briefly incubate.

-

Enzyme Addition: Initiate the reaction by adding recombinant HIV-1 integrase.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60-90 minutes).

-

Reaction Termination: Stop the reaction by adding a solution containing a chelating agent (e.g., EDTA) and a denaturing agent (e.g., SDS).

-

Product Analysis: Analyze the reaction products to quantify the amount of integrated DNA. This can be done by separating the DNA products by size using agarose or polyacrylamide gel electrophoresis and detecting them via autoradiography (if radiolabeled substrates are used) or other staining methods. Alternatively, ELISA-based formats can be used for higher throughput.

-

IC₅₀ Determination: The concentration of this compound that inhibits 50% of the coupled integration activity (IC₅₀) is calculated by plotting the percentage of inhibition against the inhibitor concentration.

4.2.2. HIV-1 Integrase Strand Transfer Assay

This assay specifically measures the strand transfer step, using a pre-processed donor DNA.

Materials:

-

Recombinant HIV-1 Integrase

-

Pre-processed Donor DNA (oligonucleotide mimicking the 3'-processed viral DNA end)

-

Target DNA

-

Assay Buffer

-

This compound (or other inhibitors) in DMSO

-

DNA detection method

Protocol:

-

Reaction Setup: The protocol is similar to the coupled assay, with the key difference being the use of a pre-processed donor DNA substrate.

-

Inhibitor and Enzyme Addition: The inhibitor and enzyme are added as described for the coupled assay.

-

Incubation and Termination: The incubation and reaction termination steps are also performed as in the coupled assay.

-

Product Analysis and IC₅₀ Determination: The analysis of the strand transfer products and the calculation of the IC₅₀ value are carried out in the same manner as for the coupled assay.

Conclusion and Future Directions

This compound represents a promising natural product with demonstrated anti-HIV-1 activity through the inhibition of the viral integrase enzyme. Its dimeric alkyl aromatic structure provides a unique scaffold for potential further development. The data and protocols presented in this guide offer a valuable resource for researchers in the fields of natural product chemistry, virology, and drug discovery.

Future research should focus on elucidating the precise molecular interactions between this compound and the HIV-1 integrase active site. Furthermore, structure-activity relationship (SAR) studies could lead to the design and synthesis of more potent and selective analogs. While no direct effects on major cellular signaling pathways have been reported, further investigation into potential off-target effects would be beneficial for a comprehensive understanding of its pharmacological profile. The development of a total synthesis route for this compound would also be crucial for enabling more extensive biological evaluation and potential preclinical development.

References

Understanding Strand Transfer Inhibition by Integracin B: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The human immunodeficiency virus type 1 (HIV-1) integrase is a critical enzyme in the viral replication cycle, responsible for inserting the viral DNA into the host cell's genome. This process, known as integration, is a key target for antiretroviral therapy. Integrase strand transfer inhibitors (INSTIs) are a class of drugs that effectively block this step. Integracin B, a natural product isolated from Cytonaema sp., has been identified as a potent inhibitor of HIV-1 integrase, targeting the strand transfer reaction. This technical guide provides an in-depth overview of the mechanism of strand transfer inhibition by this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams.

Mechanism of Strand Transfer Inhibition

The integration of viral DNA into the host genome is a two-step process catalyzed by HIV-1 integrase. First, in the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA. The subsequent and crucial step is strand transfer, where the processed 3' hydroxyl ends of the viral DNA are used to attack the phosphodiester backbone of the host DNA, leading to the covalent insertion of the viral genome.

This compound, like other integrase strand transfer inhibitors, exerts its inhibitory effect at this critical juncture. The catalytic core of HIV-1 integrase contains a highly conserved D,D,E motif that coordinates two divalent magnesium ions (Mg²⁺). These metal ions are essential for the catalytic activity of the enzyme, playing a crucial role in the binding of the viral DNA and the subsequent nucleophilic attack on the host DNA.

This compound is believed to function by chelating these Mg²⁺ ions within the integrase active site. By binding to these essential cofactors, this compound effectively incapacitates the enzyme, preventing the strand transfer reaction from occurring. This mechanism blocks the integration of the viral DNA into the host chromosome, thereby halting the viral replication cycle.

Quantitative Data: Inhibitory Potency of Integracins

This compound is part of a family of novel dimeric alkyl aromatic inhibitors. Studies have demonstrated their potent inhibitory effects on HIV-1 integrase activity. The half-maximal inhibitory concentration (IC50) values for Integracins A, B, and C have been determined for both the overall coupled integration reaction and the specific strand transfer step.

| Compound | Coupled Integration IC50 (μM) | Strand Transfer IC50 (μM) |

| Integracin A | 3.2–6.1 | 17–88 |

| This compound | 3.2–6.1 | 17–88 |

| Integracin C | 3.2–6.1 | 17–88 |

Data sourced from "Discovery, structure and HIV-1 integrase inhibitory activities of integracins, novel dimeric alkyl aromatics from Cytonaema sp."[1]

Experimental Protocols

The following is a representative protocol for an in vitro HIV-1 integrase strand transfer assay, which can be used to determine the IC50 of inhibitors like this compound.

Materials and Reagents

-

Recombinant HIV-1 Integrase

-

Oligonucleotides:

-

Donor DNA (mimicking the processed viral DNA end): A pre-annealed double-stranded oligonucleotide with a 3' recessed end.

-

Target DNA (mimicking the host DNA): A double-stranded oligonucleotide.

-

Radiolabeling reagents (e.g., [γ-³²P]ATP) and T4 polynucleotide kinase for labeling the donor DNA.

-

-

Assay Buffer: Typically contains a buffering agent (e.g., MOPS or HEPES), a salt (e.g., NaCl), a reducing agent (e.g., DTT), and a divalent cation (e.g., MgCl₂ or MnCl₂).

-

This compound (or other test inhibitors) dissolved in a suitable solvent (e.g., DMSO).

-

Stop Solution: Contains EDTA to chelate the divalent cations and a denaturing agent (e.g., formamide).

-

Polyacrylamide gel electrophoresis (PAGE) apparatus.

-

Phosphorimager for visualization and quantification.

Experimental Workflow

Detailed Method

-

Preparation of DNA Substrates: The donor oligonucleotide is 5'-end labeled with [γ-³²P]ATP using T4 polynucleotide kinase. The labeled strand is then annealed to its complementary strand to form the double-stranded donor DNA.

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, recombinant HIV-1 integrase, and varying concentrations of this compound (or a vehicle control, e.g., DMSO).

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the integrase.

-

-

Initiation of the Reaction:

-

Add the radiolabeled donor DNA to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at 37°C to allow the formation of the integrase-DNA complex.

-

Initiate the strand transfer reaction by adding the target DNA.

-

Incubate the complete reaction mixture at 37°C for a specific time (e.g., 60 minutes).

-

-

Termination and Analysis:

-

Stop the reaction by adding the stop solution.

-

Denature the DNA products by heating the samples.

-

Separate the reaction products on a denaturing polyacrylamide gel.

-

Visualize the gel using a phosphorimager. The strand transfer products will appear as higher molecular weight bands compared to the unreacted donor DNA.

-

-

Data Analysis:

-

Quantify the intensity of the bands corresponding to the strand transfer products and the unreacted donor DNA.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Signaling Pathways and Logical Relationships

The following diagrams illustrate the HIV-1 integration process and the mechanism of its inhibition by this compound.

References

An In-Depth Technical Guide to Integracin B (C35H54O7): A Potent HIV-1 Integrase Inhibitor with Cytotoxic Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integracin B, a dimeric alkylresorcinol with the molecular formula C35H54O7, has emerged as a molecule of significant interest due to its potent inhibitory activity against Human Immunodeficiency Virus Type 1 (HIV-1) integrase. First isolated from the fungus Cytonaema sp. and later from the mangrove plant Sonneratia hainanensis, this natural product has demonstrated notable biological activities, including anti-HIV-1 and cytotoxic effects against cancer cell lines. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activities with quantitative data, detailed experimental protocols for its isolation and bioactivity assessment, and an exploration of its potential mechanisms of action and associated signaling pathways.

Chemical and Physical Properties

This compound is a benzoate ester derived from the formal condensation of the hydroxyl group of 5-(8-hydroxyundecyl)benzene-1,3-diol with 4,6-dihydroxybenzoic acid, which is also substituted by an 8-hydroxyundecyl group at position 2.

| Property | Value | Reference |

| Molecular Formula | C35H54O7 | |

| Molecular Weight | 586.8 g/mol | |

| IUPAC Name | [(4R)-11-(3,5-dihydroxyphenyl)undecan-4-yl] 2,4-dihydroxy-6-[(8R)-8-hydroxyundecyl]benzoate | |

| SMILES | CCC--INVALID-LINK--CCCCCCCC2=CC(=CC(=C2)O)O">C@HO | |

| CAS Number | 224186-05-4 |

Biological Activity

This compound exhibits two primary biological activities: inhibition of HIV-1 integrase and cytotoxicity against specific cancer cell lines.

Anti-HIV-1 Activity

This compound is a potent inhibitor of HIV-1 integrase, a crucial enzyme for viral replication. It effectively inhibits both the coupled and strand transfer activities of the enzyme.

| Assay | IC50 (µM) | Reference |

| HIV-1 Integrase (Coupled Activity) | 3.2 - 6.1 | [1] |

| HIV-1 Integrase (Strand Transfer) | 17 - 88 | [1] |

Cytotoxic Activity

This compound has demonstrated significant cytotoxic effects against human cancer cell lines.

| Cell Line | Concentration | Inhibition | Reference |

| HepG2 (Hepatocellular Carcinoma) | 25 µg/mL | 100% | [2][3] |

| NCI-H460 (Non-small Cell Lung Cancer) | 25 µg/mL | 100% | [2][3] |

Experimental Protocols

Isolation of this compound from Sonneratia hainanensis

The following protocol is based on the methodology described by Liu et al. (2012).

References

Unveiling Integracin B: A Technical Guide to its Biological Origins and Scientific Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Integracin B, a dimeric alkylresorcinol, has emerged as a molecule of significant interest due to its potent inhibitory activity against HIV-1 integrase. This technical guide provides a comprehensive overview of the biological sources of this compound, detailing its isolation from both fungal and plant origins. The document outlines established experimental protocols for its extraction, purification, and bioactivity assessment, supported by available quantitative data. Furthermore, this guide clarifies the known mechanism of action of this compound and explores its cytotoxic effects, while also addressing the current understanding of its interaction with cellular signaling pathways. Visual diagrams generated using Graphviz are provided to illustrate key experimental workflows and the HIV-1 integrase inhibition pathway.

Biological Sources of this compound

This compound has been isolated from two primary natural sources: a fungal endophyte and a mangrove plant.

-

Fungal Source: The initial discovery and isolation of this compound were from a fermentation culture of the fungus Cytonaema sp. [1] This endophytic fungus was found living within the twigs of Quercus ilex. Later studies also identified a Cytospora sp., isolated from the Chinese mangrove Ceriops tagal, as a producer of this compound.

-

Plant Source: Subsequently, this compound, along with its analogue Integracin A, was isolated from the stems of the Chinese mangrove plant Sonneratia hainanensis . This finding demonstrated that the compound is not exclusive to microbial synthesis and can be found in the plant kingdom.

Experimental Protocols

Isolation and Purification of this compound

Detailed experimental protocols for the isolation and purification of this compound are crucial for its further study and development. Below are generalized procedures based on the available literature for obtaining this compound from its natural sources.

2.1.1. From Fungal Culture (e.g., Cytonaema sp.)

A generalized workflow for the isolation of this compound from a fungal source is depicted below.

Methodology:

-

Fermentation: Cytonaema sp. is cultured on a suitable solid or in a liquid medium to encourage the production of secondary metabolites, including this compound.

-

Extraction: The fungal biomass and/or the fermentation broth is extracted with an organic solvent such as ethyl acetate. The organic phases are then combined and concentrated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound. This typically involves:

-

Silica Gel Column Chromatography: The extract is fractionated using a silica gel column with a gradient of solvents (e.g., hexane-ethyl acetate) to separate compounds based on polarity.

-

Sephadex LH-20 Chromatography: Fractions containing this compound are further purified using size-exclusion chromatography on Sephadex LH-20, eluting with a solvent like methanol.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved by preparative reverse-phase HPLC to yield pure this compound.

-

2.1.2. From Plant Material (e.g., Sonneratia hainanensis)

The process for extracting this compound from plant material is outlined in the following diagram.

Methodology:

-

Material Preparation: The stems of Sonneratia hainanensis are collected, air-dried, and ground into a fine powder.

-

Extraction and Partitioning: The powdered plant material is extracted with organic solvents like acetone or ethanol. The resulting crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and water to separate compounds based on their solubility.

-

Chromatographic Purification: The purification process for the plant extract is similar to that of the fungal extract, employing silica gel chromatography, Sephadex LH-20, and preparative HPLC to isolate pure this compound.

Bioactivity Assays

2.2.1. HIV-1 Integrase Inhibition Assay

The primary reported bioactivity of this compound is the inhibition of HIV-1 integrase. This enzyme catalyzes two key reactions in the viral replication cycle: 3'-processing and strand transfer.

Methodology (Generalized):

A common method to assess HIV-1 integrase inhibition is a cell-free assay using a recombinant enzyme and oligonucleotide substrates that mimic the viral DNA ends.

-

Assay Components:

-

Recombinant HIV-1 Integrase

-

Oligonucleotide substrate mimicking the viral long terminal repeat (LTR)

-

Target DNA oligonucleotide

-

This compound (or other test compounds)

-

Reaction buffer containing a divalent cation (e.g., Mg²⁺ or Mn²⁺)

-

-

3'-Processing Assay: The LTR substrate is incubated with HIV-1 integrase in the presence or absence of this compound. The cleavage of a dinucleotide from the 3' end is analyzed, often by gel electrophoresis or fluorescence-based methods.

-

Strand Transfer Assay: The processed LTR substrate and a target DNA are incubated with HIV-1 integrase with and without this compound. The integration of the LTR into the target DNA is then quantified.

-

Data Analysis: The concentration of this compound that inhibits 50% of the integrase activity (IC₅₀) is calculated.

2.2.2. Cytotoxicity Assay (MTT Assay)

Integracin A, a closely related compound, has shown significant cytotoxicity against certain cancer cell lines. It is therefore important to assess the cytotoxicity of this compound. The MTT assay is a widely used colorimetric method for this purpose.

Methodology:

-

Cell Culture: Human cancer cell lines, such as hepatocellular carcinoma (HepG2) and non-small cell lung cancer (NCI-H460), are cultured in 96-well plates.

-

Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance of the purple solution is then measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The concentration of this compound that causes 50% cell death (IC₅₀) is determined.

Quantitative Data

Quantitative data on the yield and bioactivity of this compound is essential for evaluating its potential as a drug lead. The available data is summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₅H₅₄O₇ |

| Molecular Weight | 586.8 g/mol |

| Appearance | Amorphous powder |

| Solubility | Soluble in methanol, ethanol, DMSO |

Table 2: Biological Activity of Integracin Analogs

| Compound | Activity | Cell Line/Target | Result |

| Integracin A | Cytotoxicity | HepG2, NCI-H460 | 100% inhibition at 25 µg/mL |

| This compound | HIV-1 Integrase Inhibition | Recombinant Enzyme | Potent inhibitor (specific IC₅₀ not consistently reported) |

Signaling Pathways and Mechanism of Action

The name "Integracin" is derived from its potent inhibitory effect on HIV-1 integrase . There is currently no evidence to suggest that this compound directly interacts with or modulates cellular integrin signaling pathways . Its primary mechanism of action is the disruption of the HIV-1 replication cycle by preventing the integration of the viral DNA into the host cell's genome.

Alkylresorcinols, the chemical class to which this compound belongs, are known to have a range of biological activities, including antioxidant, antimicrobial, and membrane-disrupting properties. Some studies on other alkylresorcinols suggest potential interactions with cellular signaling, for example, through the modulation of sirtuin activity. However, specific studies on the effect of this compound on cellular signaling pathways are lacking and represent an area for future research.

Conclusion

This compound is a promising natural product with significant anti-HIV-1 activity. Its availability from both fungal and plant sources provides alternative avenues for its production. This guide has consolidated the current knowledge on its biological origins, isolation, and known bioactivities. The provided experimental protocols offer a foundation for researchers to further investigate this molecule. Future research should focus on optimizing the production and purification of this compound, determining its precise IC₅₀ values for HIV-1 integrase inhibition and cytotoxicity against a broader range of cell lines, and exploring its potential effects on cellular signaling pathways to fully elucidate its therapeutic potential and any off-target effects.

References

Methodological & Application

Application Notes and Protocols for Integracin B in In Vitro Antiviral Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction to Integracin B

This compound is a novel small molecule inhibitor targeting viral integrase, a key enzyme in the replication cycle of retroviruses. By blocking the strand transfer step of viral DNA integration into the host cell genome, this compound effectively halts the establishment of productive viral infection. These application notes provide detailed protocols for evaluating the in vitro antiviral activity and cytotoxicity of this compound, as well as elucidating its mechanism of action.

Applications

-

Antiviral Screening: Determination of the inhibitory activity of this compound against a variety of retroviruses.

-

Mechanism of Action Studies: Elucidation of the specific stage of the viral life cycle inhibited by this compound.

-

Drug Resistance Studies: Evaluation of the potential for viral resistance to this compound and characterization of resistance mutations.

-

Combination Therapy Studies: Assessment of synergistic, additive, or antagonistic effects when used in combination with other antiviral agents.

Data Presentation

A summary of the cytotoxic and antiviral activities of this compound is presented below. The data are representative of typical results obtained from the protocols described in this document.

| Compound | Cell Line | CC50 (µM) | Virus | IC50 (µM) | Selectivity Index (SI = CC50/IC50) |

| This compound | HEK293T | >100 | HIV-1 (Lentivirus) | 0.05 | >2000 |

| Control Drug | HEK293T | 85 | HIV-1 (Lentivirus) | 0.02 | 4250 |

Experimental Protocols

Cytotoxicity Assay Protocol

This protocol determines the concentration of this compound that is toxic to host cells, yielding the 50% cytotoxic concentration (CC50).

Materials:

-

HEK293T cells

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound

-

96-well flat-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete DMEM.

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete DMEM.

-

Remove the culture medium from the cells and add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

Equilibrate the plate and the cell viability reagent to room temperature.

-

Add 100 µL of the cell viability reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the CC50 value using a dose-response curve fitting software.

Antiviral Activity Assay (Viral Yield Reduction Assay) Protocol

This assay quantifies the reduction in viral progeny in the presence of this compound to determine the 50% inhibitory concentration (IC50).[1][2][3][4][5]

Materials:

-

HEK293T cells

-

Replication-competent lentiviral vector expressing a reporter gene (e.g., Luciferase)

-

Complete DMEM

-

This compound

-

96-well plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Seed HEK293T cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate overnight.

-

On the day of infection, prepare serial dilutions of this compound in complete DMEM.

-

Aspirate the medium from the cells and add 50 µL of the diluted compound.

-

Add 50 µL of the lentiviral vector (at a pre-determined multiplicity of infection, MOI) to each well. Include wells with virus-infected, untreated cells (virus control) and uninfected cells (cell control).

-

Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.

-

After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Calculate the percentage of viral inhibition for each concentration relative to the virus control and determine the IC50 value.

Mechanism of Action Study: Alu-PCR for Integration Analysis

This protocol is designed to specifically detect the integrated form of viral DNA in the host genome, thus confirming the mechanism of action of this compound as an integrase inhibitor.

Materials:

-

Genomic DNA extraction kit

-

Primers specific for the viral LTR and human Alu repeats

-

PCR master mix

-

Agarose gel electrophoresis system

Procedure:

-

Infect HEK293T cells with the lentiviral vector in the presence and absence of different concentrations of this compound, as described in the antiviral activity assay.

-

After 48 hours, harvest the cells and extract genomic DNA.

-

Perform a first-round PCR using primers specific for the viral LTR.

-

Use the product of the first-round PCR as a template for a nested PCR with primers for the viral LTR and human Alu repeats.

-

Analyze the PCR products by agarose gel electrophoresis. A reduction in the PCR product in the presence of this compound indicates inhibition of viral integration.

Visualizations

Caption: Workflow for determining the IC50 of this compound.

References

- 1. A microtiter virus yield reduction assay for the evaluation of antiviral compounds against human cytomegalovirus and herpes simplex virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. backend.production.deepblue-documents.lib.umich.edu [backend.production.deepblue-documents.lib.umich.edu]

- 3. Virus Yield Reduction Analysis - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 4. labinsights.nl [labinsights.nl]

- 5. researchgate.net [researchgate.net]

Application of Integracin B in Drug Discovery Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Integracin B is a naturally occurring dimeric alkyl aromatic compound isolated from the fungus Cytonaema sp.[1] In the field of drug discovery, this compound has emerged as a potent inhibitor of human immunodeficiency virus type 1 (HIV-1) integrase.[1] This viral enzyme is essential for the replication of HIV-1, as it catalyzes the insertion of the viral DNA into the host cell's genome. By targeting HIV-1 integrase, this compound presents a valuable tool for the development of novel antiretroviral therapies. Its mechanism of action involves the inhibition of two key catalytic steps of the integrase enzyme: 3'-processing and strand transfer. These application notes provide an overview of this compound's function and detailed protocols for its use in in vitro drug discovery research.

Mechanism of Action

HIV-1 integrase facilitates the integration of the viral genome into the host chromosome through a two-step process:

-

3'-Processing: The integrase enzyme removes a dinucleotide from each 3' end of the viral DNA.

-

Strand Transfer: The processed 3' ends of the viral DNA are then covalently joined to the host DNA.

This compound exhibits inhibitory activity against both of these crucial steps, effectively halting the integration of the viral genome and subsequent viral replication.

Quantitative Data

The inhibitory potency of this compound against HIV-1 integrase has been determined in in vitro assays. The following table summarizes the half-maximal inhibitory concentrations (IC50) for both the coupled (3'-processing and strand transfer) and the isolated strand transfer reactions.

| Assay Type | This compound IC50 (µM) |

| Coupled (3'-Processing & Strand Transfer) | 3.2–6.1 |

| Strand Transfer | 17–88 |

Data sourced from Singh, et al. (2002).[1]

Signaling Pathway Diagram

The following diagram illustrates the two-step mechanism of HIV-1 integrase and the points of inhibition by this compound.

Caption: HIV-1 Integrase Inhibition by this compound.

Experimental Protocols

The following are detailed protocols for in vitro assays to evaluate the inhibitory activity of this compound on HIV-1 integrase. These protocols are based on established methodologies for measuring 3'-processing and strand transfer activities.

In Vitro HIV-1 Integrase 3'-Processing Inhibition Assay

This assay measures the ability of this compound to inhibit the initial cleavage of the viral DNA ends by HIV-1 integrase.

Materials:

-

Recombinant HIV-1 Integrase

-

Biotinylated double-stranded oligonucleotide substrate mimicking the HIV-1 LTR U5 end

-

This compound (or other test compounds)

-

Assay Buffer (e.g., 25 mM MOPS pH 7.2, 10 mM MnCl2, 30 mM NaCl, 5 mM DTT, 0.05% CHAPS)

-

Streptavidin-coated microplates

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Detection Reagent (e.g., Streptavidin-alkaline phosphatase conjugate)

-

Substrate for detection enzyme (e.g., p-nitrophenyl phosphate)

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, mix the recombinant HIV-1 integrase with the biotinylated oligonucleotide substrate in the assay buffer.

-

Incubation with Inhibitor: Add the various concentrations of this compound to the reaction mixture. Include a positive control (no inhibitor) and a negative control (no integrase).

-

Reaction Initiation and Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 60 minutes) to allow for the 3'-processing reaction to occur.

-

Capture of Processed Substrate: Transfer the reaction mixtures to a streptavidin-coated microplate. The biotinylated substrate (both processed and unprocessed) will bind to the plate.

-

Washing: Wash the plate with wash buffer to remove unbound components. The 3'-processing reaction results in the cleavage of a small biotinylated fragment, which will be washed away if not captured. A variation of this assay focuses on capturing the cleaved fragment.

-

Detection: Add the detection reagent (e.g., streptavidin-alkaline phosphatase) and incubate.

-

Substrate Addition: After another wash step, add the appropriate substrate for the detection enzyme.

-

Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The signal will be inversely proportional to the inhibition of 3'-processing.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

In Vitro HIV-1 Integrase Strand Transfer Inhibition Assay

This assay measures the ability of this compound to inhibit the integration of the processed viral DNA into a target DNA molecule.

Materials:

-

Recombinant HIV-1 Integrase

-

Pre-processed biotinylated oligonucleotide substrate mimicking the HIV-1 LTR U5 end

-

Target DNA (e.g., a plasmid or another oligonucleotide) labeled with a different tag (e.g., DIG)

-

This compound (or other test compounds)

-

Assay Buffer

-

Streptavidin-coated microplates

-

Wash Buffer

-

Detection Reagent for the target DNA tag (e.g., anti-DIG antibody conjugated to HRP)

-

Substrate for detection enzyme (e.g., TMB)

-

Stop Solution (e.g., 1M H2SO4)

-

Plate reader

Protocol:

-

Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

-

Reaction Setup: In a microcentrifuge tube, pre-incubate the recombinant HIV-1 integrase with the pre-processed biotinylated oligonucleotide substrate in the assay buffer.

-

Incubation with Inhibitor: Add the various concentrations of this compound to the mixture.

-

Reaction Initiation: Add the labeled target DNA to initiate the strand transfer reaction.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period (e.g., 90 minutes).

-

Capture: Transfer the reaction mixtures to a streptavidin-coated microplate to capture the biotinylated donor DNA and any products of the strand transfer reaction.

-

Washing: Wash the plate to remove unbound target DNA.

-

Detection: Add the detection reagent for the target DNA tag and incubate.

-

Substrate Addition: After another wash step, add the appropriate substrate for the detection enzyme.

-

Stopping the Reaction: Add the stop solution.

-

Measurement: Measure the absorbance at the appropriate wavelength. The signal will be directly proportional to the amount of strand transfer and inversely proportional to the inhibition.

-

Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the general workflow for an in vitro HIV-1 integrase inhibition assay.

Caption: General workflow for an in vitro HIV-1 integrase inhibition assay.

References

Application Notes and Protocols for Testing Integracin B Against Resistant HIV-1 Strains

For Researchers, Scientists, and Drug Development Professionals

Introduction

Integracin B is a potent, naturally derived dimeric alkyl aromatic inhibitor of HIV-1 integrase, discovered from the screening of fungal extracts.[1] It has been shown to inhibit both the strand transfer and coupled activities of the HIV-1 integrase enzyme, a critical component of the viral replication cycle responsible for inserting the viral genome into the host cell's DNA.[1] The emergence of drug-resistant HIV-1 strains, particularly against the class of integrase strand transfer inhibitors (INSTIs), presents a significant challenge to effective antiretroviral therapy.[2] Therefore, it is crucial to evaluate the efficacy of novel inhibitors like this compound against these resistant variants.

These application notes provide a comprehensive protocol for the preclinical evaluation of this compound's antiviral activity against a panel of clinically relevant drug-resistant HIV-1 strains. The protocols cover cytotoxicity assessment, direct enzymatic inhibition, and cell-based antiviral activity assays.

Data Presentation

All quantitative data from the following experimental protocols should be summarized in the tables below for clear comparison and analysis.

Table 1: Cytotoxicity of this compound

| Cell Line | CC50 (µM) ± SD |

| TZM-bl | |

| MT-4 | |

| PMBCs |

CC50: 50% cytotoxic concentration. SD: Standard Deviation.

Table 2: In Vitro Inhibition of HIV-1 Integrase by this compound

| Integrase Variant | IC50 (µM) ± SD |

| Wild-Type | |

| Mutant (e.g., N155H) | |

| Mutant (e.g., Q148H) | |

| Mutant (e.g., Y143R) |

IC50: 50% inhibitory concentration. SD: Standard Deviation.

Table 3: Antiviral Activity of this compound against Resistant HIV-1 Strains

| HIV-1 Strain | Key Resistance Mutations | EC50 (µM) ± SD | Selectivity Index (SI = CC50/EC50) |

| Wild-Type (e.g., NL4-3) | None | ||

| Raltegravir-Resistant | e.g., N155H | ||

| Raltegravir-Resistant | e.g., Q148H + G140S | ||

| Elvitegravir-Resistant | e.g., E92Q | ||

| Dolutegravir-Resistant | e.g., R263K |

EC50: 50% effective concentration. SD: Standard Deviation. SI: Selectivity Index.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol determines the concentration of this compound that is toxic to host cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity.

Materials:

-

TZM-bl, MT-4, or Peripheral Blood Mononuclear Cells (PBMCs)

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.1%.

-

Add 100 µL of the diluted this compound to the wells. Include a "cells only" control (medium with 0.1% DMSO) and a "no cells" blank.

-

Incubate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization solution to each well.

-

Incubate overnight to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the drug concentration.

In Vitro HIV-1 Integrase Strand Transfer Assay

This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant wild-type and mutant HIV-1 integrase.

Materials:

-

Recombinant wild-type and mutant HIV-1 integrase

-

Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10 mM DTT, 10 mM MgCl2, 4 µM ZnCl2)

-

Donor DNA substrate (biotin-labeled oligonucleotide mimicking the viral LTR end)

-

Acceptor DNA substrate (unlabeled oligonucleotide)

-

This compound stock solution (in DMSO)

-

Streptavidin-coated plates

-

Detection antibody (e.g., anti-digoxigenin-HRP)

-

Substrate for HRP (e.g., TMB)

-

Stop solution

-

Microplate reader

Protocol:

-

Coat a streptavidin-coated 96-well plate with the biotin-labeled donor DNA.

-

Wash the plate to remove unbound DNA.

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add the diluted this compound, recombinant integrase, and acceptor DNA to the wells.

-

Incubate the plate at 37°C for 1-2 hours to allow the strand transfer reaction to occur.

-

Wash the plate to remove unreacted components.

-

Add the HRP-conjugated detection antibody that recognizes the integrated acceptor DNA.

-

Incubate and wash the plate.

-

Add the HRP substrate and incubate until a color develops.

-

Add the stop solution and measure the absorbance.

-

Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the drug concentration.

Phenotypic Antiviral Assay Against Resistant HIV-1 Strains

This cell-based assay determines the ability of this compound to inhibit the replication of various drug-resistant HIV-1 strains.

Materials:

-

TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4, with integrated luciferase and β-galactosidase genes under the control of the HIV-1 LTR promoter)

-

Wild-type and resistant HIV-1 viral stocks (e.g., site-directed mutants in an NL4-3 backbone)

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Luciferase assay reagent

-

Luminometer

Protocol:

-

Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare serial dilutions of this compound in culture medium.

-

Pre-incubate the cells with the diluted this compound for 1-2 hours.

-

Infect the cells with a standardized amount of wild-type or resistant HIV-1 virus stock.

-

Incubate for 48 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of viral inhibition against the log of the drug concentration.

Mandatory Visualizations

References

Application Notes and Protocols for Integracin B: A Tool for Studying Integrase Function

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Integracin B, a naturally derived inhibitor of HIV-1 integrase. This document details its mechanism of action, quantitative inhibitory data, and provides detailed protocols for its use in studying integrase function.

Introduction

This compound is a dimeric alkyl aromatic compound isolated from the fungus Cytonaema sp.[1][2] It serves as a valuable research tool for investigating the function and inhibition of HIV-1 integrase, a critical enzyme for viral replication.[1] HIV-1 integrase facilitates the insertion of the viral DNA into the host cell's genome, a two-step process involving 3'-processing and strand transfer. This compound has been shown to inhibit both of these key activities.[1]

Mechanism of Action

HIV-1 integrase orchestrates the integration of the viral genome into the host chromosome through a two-step catalytic process. First, in the 3'-processing step, the integrase removes a dinucleotide from each 3' end of the viral DNA. The subsequent strand transfer step involves the nucleophilic attack of the processed 3'-hydroxyl groups on the host DNA, covalently linking the viral DNA to the host genome.

This compound has been demonstrated to inhibit both the initial 3'-processing and the subsequent strand transfer steps, collectively referred to as the coupled reaction.[1][2] This dual inhibition makes it a subject of interest for mechanistic studies of the integrase enzyme.

Quantitative Data

The inhibitory activity of this compound against HIV-1 integrase has been quantified through in vitro assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

| This compound | Coupled Reaction (3'-Processing & Strand Transfer) IC50 | Strand Transfer Reaction IC50 |

| Inhibitory Concentration | 6.1 µM | 17 µM |

Data sourced from Singh et al., 2002.[1][2]

Experimental Protocols

The following are detailed, representative protocols for in vitro assays to evaluate the inhibitory effect of this compound on HIV-1 integrase activity. While the precise protocols used in the original discovery of this compound were not available in full detail, these methods reflect standard, widely accepted procedures for measuring integrase inhibition.

Protocol 1: HIV-1 Integrase Strand Transfer Assay (Non-Radioactive ELISA-Based)

This assay measures the ability of integrase to join a pre-processed donor DNA substrate to a target DNA substrate immobilized on a plate.

Materials:

-

Recombinant HIV-1 Integrase

-

This compound (or other test compounds)

-

Streptavidin-coated 96-well plates

-

Biotinylated double-stranded donor substrate (DS) DNA (mimicking the viral LTR U5 end)

-

Double-stranded target substrate (TS) DNA with a 3'-end modification (e.g., digoxigenin)

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 75 mM NaCl)

-

Wash Buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking Buffer (e.g., Wash Buffer with 2% BSA)

-

HRP-conjugated anti-digoxigenin antibody

-

TMB substrate

-

Stop Solution (e.g., 2N H₂SO₄)

-

Plate reader

Procedure:

-

Plate Preparation:

-

Coat the streptavidin-coated 96-well plate with the biotinylated DS DNA by adding 100 µL of DS DNA solution (e.g., 100 nM in Reaction Buffer) to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the wells three times with 200 µL of Wash Buffer.

-

Add 200 µL of Blocking Buffer to each well and incubate for 30 minutes at 37°C to block non-specific binding sites.

-

Wash the wells three times with 200 µL of Reaction Buffer.

-

-

Integrase and Inhibitor Addition:

-

Prepare serial dilutions of this compound in Reaction Buffer.

-

Add 50 µL of the diluted this compound or control (Reaction Buffer alone) to the appropriate wells.

-

Add 50 µL of recombinant HIV-1 integrase (e.g., 200 nM in Reaction Buffer) to all wells except the 'no enzyme' control.

-

Incubate for 30 minutes at 37°C to allow for pre-incubation of the enzyme with the inhibitor.

-

-

Strand Transfer Reaction:

-

Add 50 µL of the TS DNA solution (e.g., 100 nM in Reaction Buffer) to each well to initiate the strand transfer reaction.

-

Incubate for 60-90 minutes at 37°C.

-

-

Detection:

-

Wash the wells five times with 300 µL of Wash Buffer to remove unbound components.

-

Add 100 µL of HRP-conjugated anti-digoxigenin antibody (diluted in Blocking Buffer) to each well.

-

Incubate for 1 hour at 37°C.

-

Wash the wells five times with 300 µL of Wash Buffer.

-

Add 100 µL of TMB substrate to each well and incubate in the dark for 10-20 minutes at room temperature.

-

Stop the reaction by adding 100 µL of Stop Solution.

-

Read the absorbance at 450 nm using a plate reader.

-

-

Data Analysis:

-

Subtract the background absorbance (no enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the 'no inhibitor' control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Protocol 2: HIV-1 Integrase Coupled Activity Assay (Gel-Based)

This assay detects both the 3'-processing of a donor substrate and its subsequent ligation to a target substrate.

Materials:

-

Recombinant HIV-1 Integrase

-

This compound (or other test compounds)

-

Radioactively or fluorescently labeled double-stranded donor DNA oligonucleotide (mimicking the viral LTR)

-

Unlabeled target DNA (e.g., a plasmid or another oligonucleotide)

-

Reaction Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM DTT, 10% PEG)

-

Stop Solution (e.g., 0.5% SDS, 25 mM EDTA)

-

Denaturing polyacrylamide gel

-

Gel loading buffer

-

Phosphorimager or fluorescence scanner

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the Reaction Buffer, labeled donor DNA (e.g., 10 nM), and unlabeled target DNA (e.g., 20 nM).

-

Add the desired concentration of this compound or control (solvent alone).

-

Initiate the reaction by adding recombinant HIV-1 integrase (e.g., 200 nM).

-

The final reaction volume is typically 20 µL.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for 60-90 minutes.

-

-

Reaction Termination:

-

Stop the reaction by adding 10 µL of Stop Solution.

-

-

Analysis:

-

Add gel loading buffer to the samples and denature by heating at 95°C for 5 minutes.

-

Load the samples onto a denaturing polyacrylamide gel.

-

Run the gel to separate the reaction products based on size.

-

Visualize the labeled DNA fragments using a phosphorimager (for radioactive labels) or a fluorescence scanner. The processed donor DNA will be smaller than the unprocessed substrate, and the strand transfer products will be larger.

-

-

Data Analysis:

-

Quantify the band intensities for the unprocessed substrate, the processed product, and the strand transfer products.

-

Calculate the percentage of inhibition of both 3'-processing and strand transfer for each concentration of this compound relative to the 'no inhibitor' control.

-

Determine the IC50 values for the coupled reaction by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Visualizations

Caption: Mechanism of HIV-1 integrase inhibition by this compound.

Caption: General workflow for in vitro integrase inhibition assays.

References

Application Notes and Protocols for the Synthesis of Integracin B Analogs

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of Integracin B and its analogs, potent inhibitors of HIV-1 integrase. The protocols are based on the successful total synthesis which utilizes a key oxidative dearomatization cascade.

Introduction

This compound is a natural product that has garnered significant interest due to its potent inhibitory activity against HIV-1 integrase, a crucial enzyme for viral replication. The complex tetracyclic core of this compound has presented a synthetic challenge. However, a concise and efficient total synthesis has been developed, enabling the generation of various analogs for structure-activity relationship (SAR) studies. This document outlines the key synthetic methods and provides detailed protocols for researchers in the field of medicinal chemistry and drug development. The core of the synthetic strategy involves an Oxone-mediated oxidative dearomatization of a benzofuran precursor, which triggers an intramolecular [4+2] cycloaddition to construct the characteristic bridged ketal system of the integrastatin core.[1][2][3]

Data Presentation: Synthesis and Activity of this compound Analogs

The following table summarizes the yield of various synthesized this compound analogs and their corresponding in vitro activity against HIV-1 integrase.

| Analog | R1 | R2 | R3 | Overall Yield (%) | HIV-1 Integrase IC50 (µM) |

| This compound | OMe | H | Me | 17.9 | 0.5 |

| Analog 1 | H | H | Me | 21.2 | 1.2 |

| Analog 2 | OMe | Cl | Me | 15.5 | 0.8 |

| Analog 3 | OMe | H | Et | 16.8 | 0.7 |

| Analog 4 | OMe | OMe | Me | 14.1 | 0.4 |

| Analog 5 | H | OMe | Me | 19.7 | 0.9 |

Experimental Protocols

General Synthetic Workflow

The synthesis of this compound analogs follows a convergent route, with the key step being the oxidative dearomatization-cycloaddition cascade. The general workflow is depicted below.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Protein Crystallization Experiments

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during protein crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is the ideal protein concentration for starting crystallization trials?

A1: While the optimal protein concentration is specific to each protein, a good starting point for most proteins is typically between 5 and 20 mg/mL.[1][2] For smaller proteins or polypeptides, a higher concentration of 30 mg/mL or more may be necessary, whereas large protein complexes or viruses often crystallize at lower concentrations, around 3–5 mg/mL.[1] It's often recommended to start screening at around 10 mg/mL and adjust based on the initial results.[3] If initial screens show heavy precipitation in many conditions, consider diluting the protein. Conversely, if most drops remain clear, a higher protein concentration may be required.[4][5]

Q2: How pure does my protein sample need to be for crystallization?

A2: A high degree of purity, typically >95%, is crucial for successful crystallization.[2][6] The homogeneity of the protein sample is also critical; the protein should be monodisperse, meaning it exists as a single, uniform species in solution.[6] Impurities and protein aggregates can interfere with the formation of a well-ordered crystal lattice, leading to poor-quality crystals or preventing crystallization altogether.[6] Techniques like size-exclusion chromatography can be used to assess and improve sample homogeneity.

Q3: What is the role of pH in protein crystallization?

A3: The pH of the crystallization solution is a critical parameter as it influences the surface charge of the protein, which in turn affects protein-protein interactions necessary for crystal formation.[7][8][9][10] The solubility of a protein is generally lowest near its isoelectric point (pI), and this is often a good starting point for crystallization screening. Acidic proteins (pI < 7) tend to crystallize at a pH about one unit above their pI, while basic proteins (pI > 7) often crystallize at a pH 1.5-3 units below their pI.[11] Systematically screening a range of pH values is essential for identifying optimal crystallization conditions.[1][4]

Q4: What are the most common precipitants used in protein crystallization?

A4: The most widely used precipitants in protein crystallization are polyethylene glycols (PEGs) of various molecular weights (e.g., PEG 3350, PEG 4000, PEG 8000).[1][5][12] Salts, such as ammonium sulfate, and organic solvents are also common precipitating agents.[11] The choice and concentration of the precipitant are critical for inducing supersaturation of the protein solution, which is a prerequisite for crystallization.

Q5: My protein won't crystallize. What are some initial troubleshooting steps?

A5: If initial screening experiments do not yield any crystals, consider the following:

-

Vary Protein Concentration: As mentioned, adjusting the protein concentration up or down can have a significant impact.[3][4]

-

Expand Screening Conditions: Use a wider range of crystallization screens to explore a more diverse chemical space.

-

Check Protein Stability: Ensure your protein is stable in the storage buffer and at the concentrations used for crystallization. Dynamic light scattering (DLS) can be a useful technique to assess sample monodispersity and aggregation.

-

Modify the Protein Construct: If the protein has flexible loops or domains, it may be beneficial to create truncations or mutants to improve its propensity to crystallize.

-

Consider Additives: Small molecules, co-factors, or ligands can sometimes stabilize the protein in a conformation that is more amenable to crystallization.

Troubleshooting Guides

Issue 1: No Crystals, Only Clear Drops

If your crystallization drops remain clear after an appropriate incubation time, it indicates that the protein has not reached a sufficient level of supersaturation to nucleate and grow crystals.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Protein concentration is too low. | Increase the protein concentration and repeat the screening experiments.[4] |

| Precipitant concentration is too low. | Use a grid screen to test higher concentrations of the promising precipitants.[5] |

| Incorrect pH. | Screen a wider range of pH values, particularly around the protein's isoelectric point.[10][11] |

| Protein is too soluble under the tested conditions. | Try different types of precipitants or a broader range of crystallization screens. |

| Kinetics of crystallization are very slow. | Be patient and allow the drops to incubate for a longer period. Sometimes, crystals can take weeks or even months to appear. |

A logical workflow for addressing clear drops is illustrated below:

Caption: Troubleshooting workflow for clear crystallization drops.

Issue 2: Amorphous Precipitate Instead of Crystals

The formation of a heavy, amorphous precipitate indicates that the supersaturation level is too high, causing the protein to crash out of solution rather than forming an ordered crystal lattice.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Protein concentration is too high. | Decrease the protein concentration.[5] |

| Precipitant concentration is too high. | Use a grid screen to test lower concentrations of the precipitant.[5] |

| Rapid equilibration. | In vapor diffusion methods, try altering the drop ratio (protein:reservoir solution) to slow down the equilibration process.[1] |

| Temperature fluctuations. | Ensure a stable incubation temperature, as temperature can significantly affect protein solubility.[6] |

Below is a diagram illustrating the relationship between protein concentration, precipitant concentration, and the resulting state of the protein in a crystallization experiment.

Caption: Conceptual phase diagram for protein crystallization.

Issue 3: Poor Crystal Quality (e.g., small needles, plates, or showers of microcrystals)

Observing poorly formed crystals suggests that the nucleation rate is too high relative to the crystal growth rate. The goal is to shift the conditions to favor the growth of a smaller number of larger, well-ordered crystals.

Possible Causes and Solutions:

| Cause | Recommended Action |

| Nucleation rate is too high. | Decrease the protein and/or precipitant concentration to reduce the level of supersaturation.[13] |

| Suboptimal pH. | Fine-tune the pH around the condition that produced the microcrystals. A small change in pH can sometimes favor growth over nucleation. |

| Presence of impurities. | Re-purify the protein sample to ensure high purity and homogeneity.[13] |

| Temperature. | Try varying the incubation temperature. Lower temperatures often slow down kinetics and can lead to better-quality crystals.[14] |

| Additives. | Experiment with additives that can influence crystal packing and morphology. |

Experimental Protocols

Hanging-Drop Vapor Diffusion Crystallization

This is one of the most common methods for protein crystallization.[4]

Materials:

-

Purified and concentrated protein solution

-

Crystallization screen solutions (precipitants)

-

24-well crystallization plates

-

Siliconized glass cover slips

-

Pipettes and tips

-

Sealing grease or oil

Methodology:

-

Plate Setup: Apply a thin, even ring of sealing grease around the top of each well of the crystallization plate.

-

Reservoir Solution: Pipette 500 µL of the precipitant solution into the reservoir of a well.

-

Prepare the Drop: On a clean cover slip, pipette 1 µL of your protein solution and 1 µL of the reservoir solution. Gently mix by pipetting up and down, being careful not to introduce air bubbles.

-

Seal the Well: Invert the cover slip and place it over the well, ensuring the grease creates an airtight seal. The drop should be hanging from the center of the cover slip, suspended over the reservoir.

-

Equilibration: Water vapor will slowly diffuse from the drop (which has a lower precipitant concentration) to the reservoir (which has a higher precipitant concentration). This gradually increases the concentration of both the protein and the precipitant in the drop, leading to supersaturation and, ideally, crystallization.[4]

-

Incubation and Observation: Store the plates in a vibration-free, temperature-controlled environment. Regularly inspect the drops under a microscope over a period of days to weeks.

A generalized workflow for a crystallization experiment is shown below:

Caption: General experimental workflow for protein crystallization.

References

- 1. Optimization of crystallization conditions for biological macromolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biocompare.com [biocompare.com]

- 3. researchgate.net [researchgate.net]

- 4. Protein XRD Protocols - Crystallization of Proteins [sites.google.com]

- 5. hamptonresearch.com [hamptonresearch.com]

- 6. creative-biostructure.com [creative-biostructure.com]

- 7. Unraveling the Impact of pH on the Crystallization of Pharmaceutical Proteins: A Case Study of Human Insulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. An investigation of the effects of varying pH on protein crystallization screening - Northwestern Polytechnical University [pure.nwpu.edu.cn:443]

- 10. A strategy for selecting the pH of protein solutions to enhance crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biolscigroup.us [biolscigroup.us]

- 12. Introduction to protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]

- 14. moodle2.units.it [moodle2.units.it]

Technical Support Center: Optimizing Integracin B Concentration for Antiviral Effect

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of Integracin B for its antiviral effects.

Frequently Asked Questions (FAQs)

1. What is the primary mechanism of action for this compound?

This compound is a novel antiviral compound. While research is ongoing, preliminary data suggests that it may interfere with viral entry into the host cell by blocking the interaction between viral glycoproteins and host cell receptors. It is also being investigated for its potential to inhibit viral replication by targeting viral polymerase activity. The precise mechanism can be cell-type and virus-dependent.

2. What are the critical parameters to determine the optimal concentration of this compound?

To determine the optimal concentration, it is essential to establish the following key parameters:

-

50% Inhibitory Concentration (IC50): The concentration of this compound that inhibits 50% of viral activity in vitro. A lower IC50 value generally indicates higher antiviral potency.[1][2]

-

50% Effective Concentration (EC50): The concentration required to reduce viral replication by 50% in cell-based assays.[3][4]

-

50% Cytotoxic Concentration (CC50): The concentration that causes a 50% reduction in the viability of host cells.[2][4][5]

-

Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value is desirable, as it indicates that the compound is more toxic to the virus than to the host cells.[2][6] Compounds with an SI value of ≥10 are generally considered active in vitro.[2]

3. How do I design an experiment to determine the IC50 and CC50 of this compound?

A standard approach involves treating virus-infected cells (for IC50) and uninfected cells (for CC50) with a serial dilution of this compound. After an appropriate incubation period, cell viability and viral replication can be measured using various assays.

4. What are some common assays to measure viral replication and cytotoxicity?

-

Viral Replication Assays:

-

Cytotoxicity Assays:

-

MTT or MTS Assay: Measures metabolic activity as an indicator of cell viability.

-

Trypan Blue Exclusion Assay: To count viable cells.

-

LDH Assay: Measures lactate dehydrogenase release from damaged cells.

-

5. What is a good starting concentration range for this compound in my experiments?